N-Nitroso rac Bendroflumethiazide-D5

Analytical Chemistry Mass Spectrometry Nitrosamine Impurity Quantification

N-Nitroso rac Bendroflumethiazide-D5 is a synthetic, stable isotope-labeled nitrosamine reference material. It is the deuterated derivative of the N-nitroso impurity associated with the thiazide diuretic Bendroflumethiazide.

Molecular Formula C15H13F3N4O5S2
Molecular Weight 455.4 g/mol
Cat. No. B15598527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitroso rac Bendroflumethiazide-D5
Molecular FormulaC15H13F3N4O5S2
Molecular Weight455.4 g/mol
Structural Identifiers
InChIInChI=1S/C15H13F3N4O5S2/c16-15(17,18)10-7-11-13(8-12(10)28(19,24)25)29(26,27)20-14(22(11)21-23)6-9-4-2-1-3-5-9/h1-5,7-8,14,20H,6H2,(H2,19,24,25)/i1D,2D,3D,4D,5D
InChIKeyFLQRSTJMTUSYCH-RALIUCGRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-Nitroso rac Bendroflumethiazide-D5: A Deuterated Nitrosamine Reference Standard for Analytical Compliance


N-Nitroso rac Bendroflumethiazide-D5 is a synthetic, stable isotope-labeled nitrosamine reference material. It is the deuterated derivative of the N-nitroso impurity associated with the thiazide diuretic Bendroflumethiazide [1]. This compound is specifically characterized as having a pentadeuterated phenyl ring (D5), yielding a molecular formula of C15H8D5F3N4O5S2 and a molecular weight of approximately 455.44 g/mol . Its primary utility is as a highly characterized reference standard in analytical chemistry, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) applications .

Why N-Nitroso rac Bendroflumethiazide-D5 Cannot Be Substituted for Routine Nitrosamine Analysis


Substituting N-Nitroso rac Bendroflumethiazide-D5 with a non-deuterated nitrosamine standard, such as N-Nitroso Bendroflumethiazide, or a different deuterated nitrosamine internal standard, introduces significant quantitation error in LC-MS/MS analysis. While a non-deuterated analog shares similar chemical behavior, it cannot be distinguished from the target analyte by mass spectrometry, precluding its use as an internal standard [1]. Furthermore, using a different deuterated nitrosamine (e.g., a labeled NDMA or NDEA standard) fails to compensate for the compound-specific matrix effects, extraction efficiency, and ionization response in LC-MS/MS that are unique to the Bendroflumethiazide-derived impurity [2]. The physicochemical similarity required for accurate internal standardization—particularly matching retention time and ionization characteristics—is only fully realized with a stable isotope-labeled analog of the specific analyte of interest .

Quantitative Evidence for the Selection of N-Nitroso rac Bendroflumethiazide-D5 over Analogs


Mass Spectrometric Differentiation and Internal Standard Suitability via D5 Labeling

The primary differentiator is the stable isotope labeling (D5) on the phenyl ring, which provides a mass shift of +5 Da relative to the unlabeled N-Nitroso rac Bendroflumethiazide. This is critical for its function as an internal standard in mass spectrometry-based assays. The unlabeled analog (MW 450.41) cannot be used as an internal standard because its m/z signal is indistinguishable from the target analyte. In contrast, the D5-labeled standard (MW 455.44) enables the use of distinct Multiple Reaction Monitoring (MRM) transitions, allowing for the simultaneous detection and accurate quantitation of the target nitrosamine impurity [1].

Analytical Chemistry Mass Spectrometry Nitrosamine Impurity Quantification

Isotopic Purity and Deuterium Retention for Assay Reproducibility

While specific data for N-Nitroso rac Bendroflumethiazide-D5 is limited, high-purity deuterated standards of similar molecular weight from reputable vendors (e.g., Bendroflumethiazide-D5, CAS 1330183-13-5) are routinely certified to >99.0 atom% D isotopic purity and >98% chemical purity by HPLC . This level of isotopic enrichment ensures minimal interference from unlabeled or partially labeled species (e.g., D4, D3 isotopologues) that could otherwise skew quantitative results and violate analytical method linearity requirements [1]. In contrast, lower-purity standards can introduce significant bias, particularly when quantifying trace-level (ppb) nitrosamines where even small interferences become proportionally large.

Analytical Method Validation Stable Isotope Chemistry Quality Control

Regulatory Compliance and Suitability for Global Nitrosamine Testing

The compound is explicitly characterized to meet the stringent regulatory standards of the USP, EMA, JP, and BP, making it suitable for use in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) for Bendroflumethiazide-containing products [1]. This is a critical differentiator from research-grade or non-certified analogs. Using a non-compliant standard risks a regulatory authority (e.g., FDA, EMA) rejecting the entire analytical method due to lack of traceability. The EMA's Article 5(3) opinion on nitrosamines explicitly requires robust, validated analytical methods for detection and quantification of these impurities [2].

Pharmaceutical Quality Control Regulatory Science Genotoxic Impurity Testing

Defined Application Scenarios for N-Nitroso rac Bendroflumethiazide-D5 Based on Differentiated Evidence


Quantitation of N-Nitroso Bendroflumethiazide in Finished Drug Product Batches for ANDA/NDA Submissions

This is the primary use case. Pharmaceutical manufacturers developing or producing Bendroflumethiazide-containing drug products must adhere to FDA and EMA guidelines requiring validated methods for nitrosamine impurity control. Using N-Nitroso rac Bendroflumethiazide-D5 as an internal standard in an LC-MS/MS method allows for accurate quantification of the specific N-nitroso impurity in the drug substance and finished dosage form at levels below the regulatory acceptable intake limit. The D5-label provides the necessary analytical specificity to meet these stringent requirements [1][2].

Method Development and Validation for High-Throughput QC Laboratories

Analytical service laboratories and pharmaceutical QC departments require robust, reproducible methods for high-throughput nitrosamine screening. The consistent isotopic purity of N-Nitroso rac Bendroflumethiazide-D5 ensures stable LC-MS/MS instrument response over time, minimizing variability and the need for frequent re-validation [1]. This directly translates to higher operational efficiency and lower long-term operational costs compared to using less stable or non-isotopic internal standards.

Investigating Formation Pathways of N-Nitroso Impurities During Drug Product Stability Studies

In research settings focused on understanding nitrosamine formation mechanisms, the use of a deuterated internal standard is critical for tracing and quantifying the target impurity in complex stress-degradation mixtures. The deuterium label ensures that the signal from the intentionally added standard does not interfere with the quantitation of the analyte formed in situ during a stability study [1]. This provides unambiguous, quantitative data on impurity formation kinetics and pathways.

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